O=Cc1cc2cccnc2[nH]1
. The InChI representation is 1S/C8H6N2O/c11-5-7-4-6-2-1-3-9-8(6)10-7/h1-5H,(H,9,10)
.
1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is a heterocyclic compound that belongs to the pyrrolo[2,3-b]pyridine family. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly as a scaffold for drug development. Its structure features a pyrrole ring fused to a pyridine ring, which enhances its chemical reactivity and biological activity.
1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde can be synthesized through various organic reactions involving starting materials such as indoles and aldehydes. It is classified under heterocyclic compounds, specifically as an azole derivative due to the presence of nitrogen in its ring structure.
The synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde typically involves several routes, including:
The molecular formula of 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is C₈H₆N₂O, with a molecular weight of approximately 146.146 g/mol. The compound features a carbaldehyde functional group (-CHO) attached to the pyrrole nitrogen, contributing to its reactivity.
1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is reactive towards various electrophiles. Notable reactions include:
The mechanism of action for compounds derived from 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde often involves inhibition of specific protein kinases. For instance:
1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde has significant applications in:
This compound exemplifies the importance of heterocyclic chemistry in drug discovery and development, showcasing how modifications in molecular structure can lead to enhanced biological activity.
1H-Pyrrolo[2,3-b]pyridine-2-carbaldehyde represents a structurally sophisticated heterocyclic compound where an aldehyde functional group is strategically positioned on the biologically privileged pyrrolo[2,3-b]pyridine scaffold. This bicyclic system comprises a fused pyrrole and pyridine ring, classified among the seven possible azaindole isomers. The molecule's significance stems from its dual chemical attributes: the electron-rich nitrogen-containing heterocycle provides a versatile platform for molecular interactions, while the aldehyde group serves as a synthetically flexible handle for structural diversification. In contemporary drug discovery, this compound has transitioned from a chemical curiosity to a valuable synthetic intermediate for accessing pharmacologically active molecules targeting oncological, inflammatory, and metabolic disorders. Its molecular architecture facilitates targeted interactions with diverse biological macromolecules, particularly protein kinases and proteases, positioning it as a critical building block in rational drug design campaigns aimed at addressing unmet medical needs [1] [3].
The pyrrolo[2,3-b]pyridine scaffold (commonly designated as 7-azaindole) has established an illustrious legacy in medicinal chemistry, with its therapeutic relevance rooted in natural product biochemistry. Several biologically potent alkaloids incorporate this privileged structure, including variolin B (isolated from the Antarctic sponge Kirkpatrickia variolosa), which demonstrates noteworthy antiviral and antitumor activities through kinase modulation [4]. Similarly, meriolin derivatives containing this scaffold exhibit potent cyclin-dependent kinase (CDK) inhibition, highlighting its significance in cell cycle regulation therapeutics. The scaffold's pharmaceutical credentials were further validated through FDA-approved agents, most notably vemurafenib, a B-Raf kinase inhibitor revolutionizing treatment paradigms for BRAF-mutant metastatic melanoma [4].
The scaffold's exceptional bioactivity profile originates from its balanced physicochemical properties and hydrogen bonding capabilities. As a bioisostere of purine nucleobases, it engages in specific molecular recognition events within enzymatic active sites. The pyrrolic nitrogen (position 1) functions as a hydrogen bond donor, while the pyridinic nitrogen (position 4) serves as a hydrogen bond acceptor, creating complementary interactions with target proteins. This bidirectional hydrogen bonding aptitude, combined with appropriate π-stacking characteristics and favorable log P values, enables the scaffold to maintain optimal membrane permeability while achieving potent target engagement. The historical trajectory of pyrrolo[2,3-b]pyridine derivatives underscores their transition from natural product curiosities to indispensable templates in modern drug discovery pipelines targeting diverse therapeutic areas [1] [4].
Table 1: Notable Bioactive Natural Products and Pharmaceuticals Containing Pyrrolo[2,3-b]pyridine Scaffold
Compound Name | Biological Source/Target | Reported Pharmacological Activity |
---|---|---|
Variolin B | Antarctic sponge Kirkpatrickia variolosa | Antiviral, antitumor (kinase inhibition) |
Meriolin 5 | Synthetic derivatives | CDK inhibition, anticancer activity |
Vemurafenib | FDA-approved pharmaceutical | BRAF kinase inhibition, melanoma treatment |
Pexidartinib | FDA-approved pharmaceutical | CSF1R inhibition, tenosynovial giant cell tumor |
FGFR Inhibitor 4h | Synthetic derivative (Su et al.) | FGFR1 inhibition (IC₅₀ = 7 nM), anti-proliferative |
The strategic incorporation of an aldehyde group at the 2-position of the pyrrolo[2,3-b]pyridine scaffold transforms this heterocycle into a versatile synthetic intermediate for constructing complex bioactive molecules. Aldehyde functionality serves as a linchpin for molecular diversification through its exceptional reactivity in condensation, nucleophilic addition, and cyclization reactions. This chemical versatility is exemplified in the design of fibroblast growth factor receptor (FGFR) inhibitors, where 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde undergoes efficient Knoevenagel condensation with active methylene compounds to generate acrylonitrile derivatives. These structural modifications yielded compound 4h (FGFR1 IC₅₀ = 7 nM), which demonstrated potent inhibition of breast cancer 4T1 cell proliferation, apoptosis induction, and suppression of migration and invasion [3].
The aldehyde's synthetic utility extends beyond carbon-carbon bond formations to include heterocycle generation. Schiff base formation with diverse amines produces imines (azomethines) that frequently exhibit enhanced biological activities compared to their precursor aldehydes. This transformation is particularly valuable in developing human neutrophil elastase (HNE) inhibitors, where the electrophilic carbonyl enables rapid generation of structure-activity relationship (SAR) libraries. Additionally, the aldehyde participates in reductive amination protocols to install basic amine functionalities critical for salt formation and solubility optimization. Pharmaceutical patents highlight applications where the aldehyde serves as an intermediate for synthesizing secondary amine derivatives through reductive amination processes, expanding medicinal chemistry space around the core scaffold [6]. The carbonyl oxygen also contributes to molecular recognition through hydrogen bonding with serine residues in protease active sites, as observed in HNE inhibition studies where the aldehyde's positioning adjacent to catalytic triads enhances inhibitory potency [5].
Table 2: Synthetic Applications of 1H-Pyrrolo[2,3-b]pyridine-2-carbaldehyde in Bioactive Molecule Development
Chemical Transformation | Reaction Partners | Biological Activity of Derivatives |
---|---|---|
Knoevenagel Condensation | Cyanomethyl heterocycles | FGFR inhibition (e.g., compound 4h: IC₅₀ = 7 nM) |
Schiff Base Formation | Aryl hydrazines, hydroxylamines | Human neutrophil elastase inhibition (IC₅₀ = 14-51 nM) |
Reductive Amination | Primary/Secondary amines | Kinase inhibition (patented derivatives) |
Nucleophilic Addition | Grignard reagents, organolithiums | Antibacterial, antiviral agents |
Oxime Formation | Hydroxylamine | MET kinase inhibition (IC₅₀ < 100 nM) |
Positional isomerism within the pyrrolopyridine family exerts profound influences on electronic distribution, hydrogen bonding capacity, and three-dimensional topography, ultimately dictating biological activity profiles. Among the six possible pyrrolopyridine isomers, the [2,3-b]-fusion pattern of 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde creates a distinctive electronic environment where the aldehyde group resides adjacent to the pyrrolic nitrogen. This specific arrangement enables intramolecular hydrogen bonding possibilities and establishes a conjugated system extending from the pyrrole ring through the formyl group to the pyridine nitrogen. Quantum chemical analyses reveal that this isomer exhibits a dipole moment of approximately 3.8 D and pKa values (predicted) around 12.7, reflecting its polarized electron distribution and moderate basicity compared to other isomers [2] [4].
The biological consequences of positional isomerism are strikingly evident in kinase inhibition selectivity. While [2,3-b]-fused derivatives demonstrate nanomolar potency against MELK and FGFR kinases, the [3,4-c]-isomer shows preference for metabolic targets like GPR119 (EC₅₀ = 0.016 µM) and aldose reductase (IC₅₀ = 1.4 µM) [4]. This target divergence originates from subtle differences in hydrogen bond donor-acceptor patterns and electron density distribution across the isomeric scaffolds. Human neutrophil elastase (HNE) inhibition studies further underscore the isomer sensitivity: introduction of substituents at position 2 of the [2,3-b]-isomer invariably abolished inhibitory activity, while modifications at position 5 were well-tolerated, with IC₅₀ values maintained at 15-51 nM for optimized derivatives. This exquisite sensitivity stems from the binding mode requirements within HNE's catalytic site, where position 2 must remain unsubstituted to accommodate the S1 pocket while position 5 extends toward solvent-exposed regions [5]. The [3,4-c]-isomer adopts a different binding pose due to altered nitrogen positioning, resulting in significantly reduced HNE affinity despite similar aldehyde reactivity. These observations collectively demonstrate that the bioactivity of pyrrolopyridine-2-carbaldehydes is exquisitely sensitive to isomeric considerations, with the [2,3-b]-configuration offering optimal geometry for protease and kinase targets when appropriately functionalized [4] [5].
Table 3: Comparative Analysis of Pyrrolopyridine Isomers Bearing 2-Carbaldehyde Functionality
Isomer Type | Electronic Properties | Exemplary Biological Activities | Structure-Activity Relationship Notes |
---|---|---|---|
[2,3-b] (7-azaindole) | Dipole: ~3.8 D; pKa: ~12.7 | MELK inhibition (IC₅₀ = 32 nM); HNE inhibition (IC₅₀ = 14 nM) | Position 2 critical for H-bond donation; position 5 tolerant to lipophilic substituents |
[3,4-c] | Dipole: ~4.2 D; pKa: ~8.9 (imide proton) | GPR119 agonism (EC₅₀ = 0.016 µM); aldose reductase inhibition (IC₅₀ = 1.4 µM) | 1,3-dione system essential for activity; 4-position modification permitted |
[3,2-c] | Dipole: ~3.5 D; pKa: ~10.2 | FMS kinase inhibition (IC₅₀ < 100 nM) | 3-position critical for H-bond acceptance; limited aldehyde derivatization data |
[2,3-c] | Dipole: ~4.0 D; pKa: ~11.8 | Limited biological data | Structural similarity to [2,3-b] suggests potential kinase inhibition |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1